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Compound of Interest

Compound Name:

N-((1S)-1-(Aminocarbonyl)-2,2-

dimethylpropyl)-2,3-dihydro-3-(3-

hydroxy-3-methylbutyl)-2-oxo-1H-

benzimidazole-1-carboxamide

Cat. No.: B057657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-03550096 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), a G

protein-coupled receptor primarily expressed on immune cells.[1] Developed by Pfizer, this

compound has been investigated for its potential therapeutic effects, particularly in the context

of inflammatory conditions.[1] Understanding the physicochemical properties of PF-03550096

is crucial for its development as a pharmacological tool and potential therapeutic agent. These

properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as

well as its formulation and delivery. This guide provides a comprehensive overview of the

known physicochemical characteristics of PF-03550096, details common experimental

protocols for their determination, and illustrates its primary signaling pathway.

Core Physicochemical Properties
The fundamental physicochemical properties of PF-03550096 are summarized in the table

below. These data are essential for predicting its behavior in biological systems and for

designing further studies.
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Property Value Source

IUPAC Name

N-[(1S)-1-(aminocarbonyl)-2,2-

dimethylpropyl]-2,3-dihydro-3-

(3-hydroxy-3-methylbutyl)-2-

oxo-1H-benzimidazole-1-

carboxamide

[1]

Molecular Formula C₁₉H₂₈N₄O₄ [1][2]

Molar Mass 376.457 g/mol [1][2]

CAS Number 910376-39-5 [1][2]

Computed XLogP3 2.1 [2]

Aqueous Solubility

Data not publicly available.

See Experimental Protocols

section.

pKa

Data not publicly available.

See Experimental Protocols

section.

Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of PF-

03550096 are not publicly available. However, this section outlines the standard methodologies

used in the pharmaceutical industry for determining aqueous solubility and pKa.

Determination of Aqueous Solubility
The aqueous solubility of a compound is a critical determinant of its oral bioavailability. The

"gold standard" for determining thermodynamic solubility is the shake-flask method.[3][4]

Protocol: Shake-Flask Method for Thermodynamic Solubility

Preparation of Saturated Solution: An excess amount of the solid compound (PF-03550096)

is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a

sealed, inert container.
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Equilibration: The suspension is agitated (e.g., using a shaker or rotator) at a constant,

controlled temperature (typically 25°C or 37°C) for a sufficient period (often 24-72 hours) to

ensure equilibrium between the dissolved and undissolved solid is reached.[3]

Phase Separation: The undissolved solid is separated from the solution. This is a critical step

and can be achieved by centrifugation followed by careful removal of the supernatant, or by

filtration through a low-binding filter (e.g., 0.22 µm PVDF).

Quantification: The concentration of the dissolved compound in the clear supernatant or

filtrate is determined using a suitable analytical method. High-Performance Liquid

Chromatography (HPLC) with UV detection is a common and accurate method for this

purpose. A calibration curve is generated using standard solutions of the compound of

known concentrations to ensure accurate quantification.

Data Analysis: The measured concentration represents the thermodynamic solubility of the

compound under the specified conditions (pH, temperature, buffer composition).

Determination of pKa
The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH.

This is crucial as the charge of a molecule significantly impacts its permeability across

biological membranes and its interaction with targets. Potentiometric titration is a widely used

and accurate method for pKa determination.[5][6]

Protocol: Potentiometric Titration for pKa Determination

Sample Preparation: A precise amount of the compound (PF-03550096) is dissolved in a

suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g.,

water-methanol or water-DMSO) may be necessary. The solution is then diluted with water to

a known concentration.

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated

pH electrode and a magnetic stirrer.

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is

added to the sample solution in small, precise increments using a burette.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing

the system to equilibrate at each step.

Data Analysis: A titration curve is generated by plotting the measured pH against the volume

of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is

the point where half of the compound has been neutralized. This point is identified as the

inflection point of the sigmoid-shaped titration curve. For complex molecules with multiple

ionizable groups, specialized software is often used to analyze the titration curve and

determine the individual pKa values.

Mechanism of Action and Signaling Pathway
PF-03550096 acts as a selective agonist at the Cannabinoid Receptor 2 (CB2). The CB2

receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G

proteins.[1] Upon activation by an agonist like PF-03550096, the receptor undergoes a

conformational change, leading to the activation of intracellular signaling cascades.

The primary signaling pathway initiated by CB2 receptor activation involves the inhibition of

adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second

messenger cyclic AMP (cAMP). Additionally, CB2 receptor activation can also modulate the

activity of mitogen-activated protein kinase (MAPK) pathways, such as the ERK pathway.
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CB2 Receptor Signaling Pathway

Conclusion
This technical guide provides a consolidated overview of the physicochemical properties of PF-

03550096. While experimental data for some key parameters like aqueous solubility and pKa

are not publicly available, this document outlines the standard industry protocols for their

determination. The provided information on its chemical identity, lipophilicity, and its mechanism

of action as a CB2 receptor agonist, along with the detailed signaling pathway, serves as a

valuable resource for researchers and professionals in the field of drug discovery and

development. A thorough understanding of these fundamental properties is indispensable for

the rational design of future experiments and the potential advancement of PF-03550096 or

analogous compounds as therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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